molecular formula C18H11N3O2S B612057 GSK1059615 CAS No. 958852-01-1

GSK1059615

Cat. No. B612057
M. Wt: 333.36384
InChI Key: SSROGLWTGKZPRA-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GSK1059615 is a phosphoinositide 3-kinase (PI3K) inhibitor with potential antineoplastic activity. PI3K inhibitor GSK1059615 inhibits PI3K in the PI3K/AKT kinase signaling pathway, which may trigger the translocation of cytosolic Bax to the mitochondrial outer membrane and an increase in mitochondrial membrane permeability, followed by apoptosis. Bax is a member of the proapoptotic Bcl-2 family of proteins. PIK3, an enzyme often overexpressed in cancer cells, plays a crucial role in tumor cell regulation and survival. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).

Scientific Research Applications

1. Anti-Cancer Properties

  • Inhibition in Gastric Cancer : GSK1059615 has been shown to inhibit the growth, survival, proliferation, and cell cycle progression in gastric cancer cells. It induces apoptosis in these cells while not significantly affecting primary human gastric epithelial cells. The compound blocks the PI3K-AKT-mTOR cascade, leading to downregulation of microRNA-9 and upregulation of LMX1A in gastric cancer cells. In vivo experiments also demonstrated its efficacy in inhibiting the growth of gastric cancer xenografts in mice (Bei et al., 2019).

2. Genomic Research Applications

  • Genome Sequence Archive (GSA) : GSA is a data repository that archives raw sequence data and provides services for scientific communities. This repository is relevant for understanding the broader applications of compounds like GSK1059615 in genetic research (Wang et al., 2017).
  • Genomics Superstruct Project : This project enables large-scale exploration of links between brain function, behavior, and genetic variation, which can be relevant for understanding the genetic implications of compounds like GSK1059615 (Holmes et al., 2015).

3. Biomedical Research Applications

  • Gene Set Enrichment Analysis (GSEA) : GSEA is a method for interpreting gene expression data, focusing on gene sets sharing common biological functions. This is crucial for understanding the molecular mechanisms influenced by drugs like GSK1059615 (Subramanian et al., 2005).

properties

CAS RN

958852-01-1

Product Name

GSK1059615

Molecular Formula

C18H11N3O2S

Molecular Weight

333.36384

IUPAC Name

(E)-4-((4-(pyridin-4-yl)quinolin-6-yl)methylene)thiazolidine-2,5-dione

InChI

InChI=1S/C18H11N3O2S/c22-17-16(21-18(23)24-17)10-11-1-2-15-14(9-11)13(5-8-20-15)12-3-6-19-7-4-12/h1-10H,(H,21,23)/b16-10+

InChI Key

SSROGLWTGKZPRA-MHWRWJLKSA-N

SMILES

O=C(N/C1=C/C2=CC=C3N=CC=C(C4=CC=NC=C4)C3=C2)SC1=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

GSK1059615;  GSK-1059615;  GSK-1059615.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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